molecular formula C10H16Br2N2O B15296674 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide

4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide

Cat. No.: B15296674
M. Wt: 340.05 g/mol
InChI Key: IRIICJHWQGMIFX-UHFFFAOYSA-N
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Description

4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide is a chemical compound with the CAS number 2763779-87-7

Preparation Methods

The synthesis of 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide involves several steps, typically starting with the preparation of the cyclobutyl and pyridin-2-ol intermediates. The aminomethyl group is introduced through a series of reactions involving amination and cyclization. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group plays a crucial role in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide include other aminomethyl-substituted cyclobutyl and pyridin-2-ol derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C10H16Br2N2O

Molecular Weight

340.05 g/mol

IUPAC Name

4-[1-(aminomethyl)cyclobutyl]-1H-pyridin-2-one;dihydrobromide

InChI

InChI=1S/C10H14N2O.2BrH/c11-7-10(3-1-4-10)8-2-5-12-9(13)6-8;;/h2,5-6H,1,3-4,7,11H2,(H,12,13);2*1H

InChI Key

IRIICJHWQGMIFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC(=O)NC=C2.Br.Br

Origin of Product

United States

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